REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[C:17]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:19][C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:15][CH:16]=1 |f:2.3.4|
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Name
|
1-benzyl-4-biphenyl-4-yl-piperazine
|
Quantity
|
12.45 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCN(CC1)C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
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CO
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Name
|
|
Quantity
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4 g
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Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is separated off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)N1CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |